![molecular formula C21H20N2O3 B2450737 8-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline CAS No. 1903622-85-4](/img/structure/B2450737.png)
8-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline is a complex organic compound that features a methoxyphenyl group, a quinolin-8-yloxy group, and a pyrrolidin-1-yl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various biological targets .
Mode of Action
It’s known that the pyrrolidine ring, a common structural element in this compound, can efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities .
Action Environment
It’s known that the reaction conditions can influence the synthesis and properties of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors.
Quinolin-8-yloxy Group Introduction: The quinolin-8-yloxy group can be introduced through a nucleophilic substitution reaction involving quinoline derivatives and appropriate leaving groups.
Methanone Formation: The final step involves the formation of the methanone linkage, which can be achieved through various carbonylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline can undergo several types of chemical reactions:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohols.
Substitution: The quinolin-8-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
8-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets.
Industrial Applications: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure but lacks the quinolin-8-yloxy group.
Quinolinyl-pyrazoles: Compounds with a quinoline moiety but different functional groups.
Imidazole-containing Compounds: These compounds share some structural features but have different biological activities.
Uniqueness
8-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline is unique due to the combination of its methoxyphenyl, quinolin-8-yloxy, and pyrrolidin-1-yl groups. This unique structure allows it to interact with a diverse range of biological targets, making it a valuable compound for drug discovery and other scientific research applications.
Properties
IUPAC Name |
(2-methoxyphenyl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-25-18-9-3-2-8-17(18)21(24)23-13-11-16(14-23)26-19-10-4-6-15-7-5-12-22-20(15)19/h2-10,12,16H,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOOAUWWVJGPAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
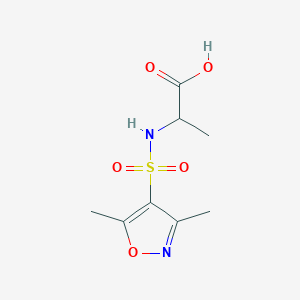
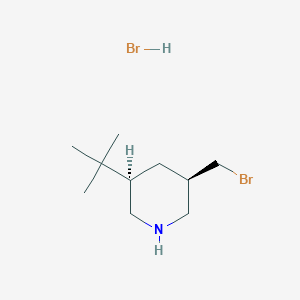
![1-(3-Oxo-3-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}propyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2450657.png)
![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-chlorobenzamide](/img/structure/B2450659.png)
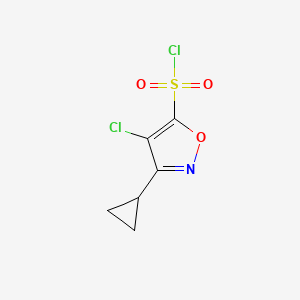
![[(3-methoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2450661.png)
![(E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide](/img/structure/B2450665.png)
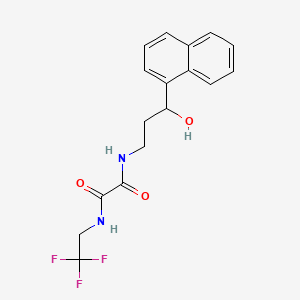
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(2-ETHYLQUINAZOLIN-4-YL)OXY]ACETAMIDE](/img/structure/B2450668.png)
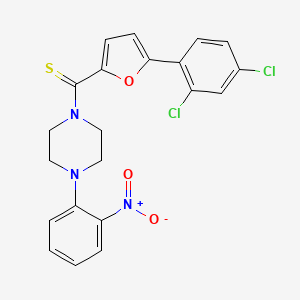



![4-Cyclobutyl-6-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2450675.png)
